4-(4,4-Difluoropiperidin-1-yl)-3-fluorobenzoic acid is a chemical compound characterized by its unique structure, which includes a piperidine ring with two fluorine substituents and a benzoic acid moiety that also contains a fluorine atom. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential applications.
4-(4,4-Difluoropiperidin-1-yl)-3-fluorobenzoic acid is classified as an aromatic carboxylic acid due to the presence of the benzoic acid group. Its structure also classifies it as a fluorinated organic compound, which often exhibits enhanced biological activity and altered physical properties compared to non-fluorinated counterparts.
The synthesis of 4-(4,4-Difluoropiperidin-1-yl)-3-fluorobenzoic acid typically involves several key steps:
The synthetic routes may vary based on desired yield and purity, often employing catalysts or specific conditions to optimize the reaction efficiency. Common reagents include various halogenating agents and solvents that facilitate nucleophilic substitution.
The molecular formula for 4-(4,4-Difluoropiperidin-1-yl)-3-fluorobenzoic acid is C12H12F3NO2. The structural representation includes:
4-(4,4-Difluoropiperidin-1-yl)-3-fluorobenzoic acid participates in various chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various electrophiles/nucleophiles for substitution reactions.
The mechanism of action for 4-(4,4-Difluoropiperidin-1-yl)-3-fluorobenzoic acid primarily involves its interaction with specific biological targets. The presence of fluorine atoms enhances binding affinity through hydrogen bonding and van der Waals interactions. This mechanism is critical in understanding its potential therapeutic effects .
Relevant data regarding these properties can influence its handling and application in research settings .
4-(4,4-Difluoropiperidin-1-yl)-3-fluorobenzoic acid has several important applications:
This compound's unique structure and properties make it a valuable asset in ongoing scientific research and industrial applications.
The 4,4-difluoropiperidine moiety represents a strategically fluorinated aliphatic heterocycle that confers significant pharmacological advantages in drug design. This moiety serves as a conformationally constrained bioisostere for simpler piperidine rings, where the geminal difluoro substitution at the C4 position substantially reduces ring flexibility and alters electronic properties. The strong carbon-fluorine bonds (bond energy ~485 kJ/mol) enhance metabolic stability by resisting oxidative degradation pathways that commonly affect non-fluorinated aliphatic amines, particularly those mediated by cytochrome P450 enzymes [8].
In orexin receptor antagonists and histone deacetylase (HDAC) inhibitors, the 4,4-difluoropiperidine subunit demonstrates precise spatial orientation capabilities that optimize target engagement. Quantum mechanical studies reveal that the geminal difluoro substitution creates a unique electrostatic profile that enhances binding affinity through dipole-dipole interactions and orthogonal multipolar contacts within enzyme binding pockets. This effect is particularly valuable in central nervous system (CNS) drug development, where the combination of moderate lipophilicity and hydrogen-bond accepting capability facilitates improved blood-brain barrier permeability relative to non-fluorinated analogs [6] [8].
The electronic perturbation induced by fluorination significantly influences the basicity of the piperidine nitrogen. While typical piperidines exhibit pKa values around 11, 4,4-difluoropiperidine derivatives show reduced pKa (approximately 8.5-9.5), maintaining favorable membrane permeability while decreasing cation formation at physiological pH. This balanced protonation state enhances bioavailability parameters according to Lipinski's rule of five assessments. Molecular modeling analyses demonstrate that the difluoropiperidine scaffold enables optimal vector alignment for interacting with complementary regions of biological targets, particularly in enzymes featuring hydrophobic subsites adjacent to catalytic domains [4].
Table 1: Physicochemical Properties of 4-(4,4-Difluoropiperidin-1-yl)-3-fluorobenzoic Acid
| Property | Value | Measurement Method/Calculation |
|---|---|---|
| Molecular Formula | C₁₂H₁₂F₃NO₂ | High-resolution mass spectrometry |
| Molecular Weight | 259.22 g/mol | Calculated from atomic masses |
| LogP (Partition Coefficient) | 2.3 ± 0.2 | Reversed-phase HPLC determination |
| Topological Polar Surface Area | 38.6 Ų | Computational modeling (Ertl method) |
| Hydrogen Bond Acceptors | 5 | Structural analysis |
| Hydrogen Bond Donors | 1 | Structural analysis |
| Rotatable Bonds | 3 | Structural analysis |
| Water Solubility | 0.15 mg/mL (25°C) | Shake flask method |
The 3-fluorobenzoic acid component of this hybrid structure provides critical functionality for molecular recognition processes in biological systems. As a hydrogen-bonding motif, the carboxylate group enables the formation of salt bridges with basic amino acid residues (lysine, arginine, histidine) within protein binding sites. This interaction is particularly significant in enzyme inhibition contexts where the carboxylate group serves as an anchoring point for zinc metalloenzymes, including histone deacetylases (HDACs). The strategic ortho-fluorine substitution on the benzoic acid ring creates a steric and electronic environment that influences the carboxylate's orientation and pKa, enhancing its metal-chelating capacity [4] .
Benzoic acid derivatives demonstrate exceptional versatility in molecular recognition scaffolds due to their capacity for bidirectional functionalization. The carboxylic acid group can engage in electrostatic interactions while the aromatic system participates in π-stacking and hydrophobic contacts. This dual interaction profile enables stabilization of protein conformations that favor PPI modulation. In cancer therapeutics, fluorinated benzoic acid derivatives serve as critical pharmacophore elements in HDAC inhibitors, where they contribute to the cap group that interacts with the enzyme surface while the linker region positions the zinc-binding group within the catalytic tunnel [4].
The fluorine atom at the 3-position provides additional opportunities for target engagement beyond conventional benzoic acid interactions. This halogen atom participates in orthogonal dipole interactions with protein backbone carbonyl groups and can fill small hydrophobic pockets through fluorine-specific binding effects. Computational studies of protein-ligand complexes reveal that fluorinated aromatic systems exhibit enhanced residence times in PPIs due to these multipoint interactions. The electron-withdrawing effect of the fluorine atom also modulates the carboxylic acid's acidity (pKa ~3.2 for 3-fluorobenzoic acid vs. ~4.2 for benzoic acid), enhancing its ionization state at physiological pH and strengthening electrostatic interactions [3] [10].
The molecular integration of a 4,4-difluoropiperidine ring with a 3-fluorobenzoic acid system creates a hybrid scaffold with emergent pharmacological properties. The connectivity pattern through the piperidine nitrogen establishes a semi-rigid spatial relationship between the aliphatic and aromatic components, creating a defined molecular vector for target engagement. This spatial arrangement positions the carboxylic acid approximately 6-7 Å from the piperidine nitrogen, a distance compatible with numerous biological target architectures, particularly enzyme active sites featuring catalytic metal ions adjacent to hydrophobic subpockets [6].
Electronic communication between the components manifests as a concerted polarization effect that enhances the molecule's capacity for multipoint binding. The electron-deficient piperidine ring (due to geminal difluoro substitution) withdraws electron density from the connected aromatic system, which in turn activates the benzoic acid toward nucleophilic interactions. This polarization cascade results in enhanced hydrogen-bond accepting capability at the piperidine nitrogen while strengthening the hydrogen-bond donating potential of the carboxylic acid. Spectroscopic analyses (NMR and IR) confirm altered electron distribution patterns compared to non-fluorinated analogs [6].
The hybrid scaffold demonstrates complementary solubility properties that enhance drug development potential. While the difluoropiperidine moiety contributes moderate lipophilicity favorable for membrane penetration, the ionizable carboxylic acid provides aqueous solubility at physiological pH. This amphiphilic balance supports formulation development and oral bioavailability. Structure-activity relationship studies of analogs reveal that modifications at either component significantly impact biological activity, confirming the synergistic cooperation between the moieties. For instance, replacing the difluoropiperidine with non-fluorinated piperidine reduces HDAC inhibitory activity by 5-fold, while substituting the benzoic acid with non-carboxylic acid bioisosteres diminishes target engagement in enzyme assays [4].
Table 2: Synthetic Approaches to 4-(4,4-Difluoropiperidin-1-yl)-3-fluorobenzoic Acid
| Synthetic Route | Key Steps | Yield | Purity Parameters |
|---|---|---|---|
| Nucleophilic Aromatic Substitution | 4,4-Difluoropiperidine + methyl 4-chloro-3-fluorobenzoate followed by hydrolysis | 68% | >99% HPLC, isolated as white solid |
| Buchwald-Hartwig Amination | Pd-catalyzed coupling of methyl 3-fluoro-4-iodobenzoate with 4,4-difluoropiperidine | 75% | >98% HPLC, residual Pd <5 ppm |
| Reductive Amination | Condensation with 4-oxopiperidine-1-carboxylate followed by fluorination with DAST and deprotection | 42% | 97% HPLC, requires purification |
The synthesis of 4-(4,4-difluoropiperidin-1-yl)-3-fluorobenzoic acid typically employs nucleophilic aromatic substitution as the key bond-forming step. This reaction leverages the activation provided by the ortho-fluorine atom on the benzoic acid precursor, facilitating displacement by the secondary amine of 4,4-difluoropiperidine. Optimization studies reveal that polar aprotic solvents (DMF, DMSO) at 80-100°C provide optimal reaction kinetics, with the addition of inorganic bases (K₂CO₃, Cs₂CO₃) accelerating the substitution by deprotonating the piperidine nitrogen. This method demonstrates superior atom economy compared to alternative routes, requiring minimal protecting group manipulation .
Alternative synthetic strategies include transition metal-catalyzed coupling approaches, particularly useful for less activated aromatic systems. Palladium-catalyzed amination using BrettPhos or XantPhos ligand systems enables coupling of aryl halides with the difluoropiperidine nucleophile. While this method achieves excellent yields (typically 70-85%), it necessitates rigorous purification to remove residual metal catalysts to pharmaceutically acceptable levels (<10 ppm). The catalytic systems operate under milder conditions (60-80°C) than traditional nucleophilic substitution, preserving acid-sensitive functional groups that might be present in advanced intermediates [6] .
Post-synthetic purification methodologies typically employ recrystallization from ethanol-water mixtures or preparative reverse-phase HPLC. Analytical characterization via ¹⁹F NMR spectroscopy provides a distinctive signature for the compound, with characteristic chemical shifts observed at approximately -100 to -105 ppm (piperidine CF₂) and -110 to -115 ppm (aromatic F) relative to trifluoroacetic acid as external standard. Mass spectrometric analysis shows the characteristic [M+H]+ ion at m/z 260.1 and [M-H]- ion at m/z 258.1, with fragmentation patterns confirming the loss of CO₂ from the carboxylic acid moiety .
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1